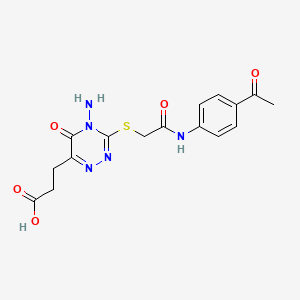![molecular formula C12H18N2O4S B2938112 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid CAS No. 2248382-93-4](/img/structure/B2938112.png)
4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Thiazole derivatives have been studied for their potential antiviral properties. The structure of EN300-1071467 suggests that it could be useful in the synthesis of compounds with antiviral capabilities. For instance, indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses . This indicates that EN300-1071467 could be a precursor in developing new antiviral agents.
Anti-inflammatory Applications
The thiazole core of EN300-1071467 is a common feature in many anti-inflammatory drugs. Its potential to modulate biological pathways could be harnessed to develop new medications to treat chronic inflammatory diseases. Research on similar compounds has demonstrated significant anti-inflammatory effects, which could be explored with EN300-1071467 .
Anticancer Research
Compounds with a thiazole moiety, like EN300-1071467, are often investigated for their anticancer properties. They can interact with various enzymes and receptors that are crucial in cancer cell proliferation and survival. The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for anticancer drug development .
Antimicrobial Properties
EN300-1071467 could be used to synthesize new antimicrobial agents. The thiazole ring is known to contribute to the antimicrobial activity of various compounds. Its incorporation into new molecules could lead to the development of treatments for bacterial, fungal, or protozoal infections .
Enzyme Inhibition
The unique structure of EN300-1071467 may allow it to act as an enzyme inhibitor, which is crucial in the treatment of various diseases. By inhibiting specific enzymes, it could regulate metabolic pathways or prevent the synthesis of disease-causing molecules. This application is particularly relevant in the design of drugs for metabolic disorders .
Neuroprotective Effects
Research on thiazole derivatives has shown potential neuroprotective effects, suggesting that EN300-1071467 could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and protect neural tissue makes it a promising compound for further study in this field .
Agricultural Chemicals
EN300-1071467 might be used in the synthesis of agricultural chemicals, such as pesticides or herbicides. The thiazole ring’s properties can be tailored to target specific pests or weeds, contributing to the development of more effective and environmentally friendly agricultural products .
Material Science Applications
Lastly, the chemical structure of EN300-1071467 could be explored for applications in material science. Thiazole derivatives can be used in the creation of organic semiconductors, which are essential components in various electronic devices. Their stability and conductive properties make them suitable for use in solar cells, LEDs, and transistors .
Propriétés
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6-8(10(15)16)19-9(13-6)7(2)14-11(17)18-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGGMCWVAXOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

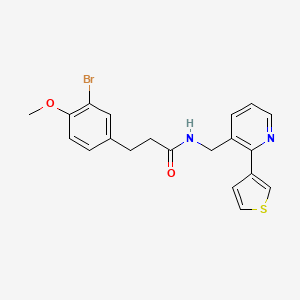
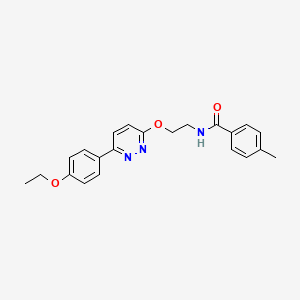
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/no-structure.png)

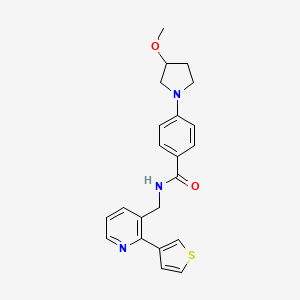
![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)
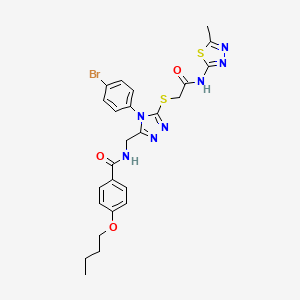
![2-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2938043.png)

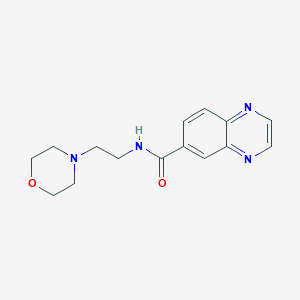
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)
![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)
